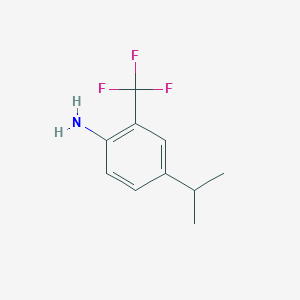

2-Amino-5-isopropylbenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-6(2)7-3-4-9(14)8(5-7)10(11,12)13/h3-6H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHAHXSEZUPPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379463 | |

| Record name | 2-amino-5-isopropylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87617-29-6 | |

| Record name | 2-amino-5-isopropylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87617-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-5-isopropylbenzotrifluoride

The following technical guide details the synthesis pathway for 2-Amino-5-isopropylbenzotrifluoride (CAS: 87617-29-6), a critical fluorinated aniline intermediate used in the development of agrochemicals and pharmaceutical ligands.

This guide prioritizes the Nitration-Reduction route, which is the industry standard for scalability and regiochemical control, while also providing a secondary Halogenation-Trifluoromethylation route for medicinal chemistry applications.

Molecule Profile & Strategic Value

This compound is a substituted aniline characterized by a trifluoromethyl group (

| Property | Specification |

| IUPAC Name | This compound |

| Synonyms | 4-Isopropyl-2-(trifluoromethyl)aniline; 4-Cumyl-2-trifluoromethylaniline |

| CAS Number | 87617-29-6 |

| Molecular Formula | |

| Molecular Weight | 203.20 g/mol |

| Key Functionality | Lipophilic |

Retrosynthetic Analysis

The most logical disconnection relies on the interconversion of the amino group from a nitro precursor. The trifluoromethyl group is strongly deactivating and meta-directing, while the isopropyl group is activating and ortho/para-directing. This electronic "push-pull" dynamic dictates the synthesis strategy.

Primary Synthesis Pathway: The Nitration-Reduction Route

This pathway is preferred for gram-to-kilogram scale synthesis due to the high availability of the precursor and the predictable regioselectivity of the nitration step.

Phase 1: Regioselective Nitration

Objective: Introduce a nitro group at the 2-position (ortho to

-

Starting Material: 3-Isopropylbenzotrifluoride.[1]

-

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid ( -

Mechanism: Electrophilic Aromatic Substitution (EAS).[2]

Regiochemistry Logic:

The

-

Position 2: Ortho to Isopropyl, Ortho to

. (Sterically crowded). -

Position 4: Ortho to Isopropyl, Para to

. (Electronically unfavorable due to -

Position 6: Para to Isopropyl, Ortho to

. (Electronically favored by Isopropyl; compatible with -

Note: Position 6 in the starting material corresponds to Position 2 in the final product numbering (1-

, 2-

Experimental Protocol (Step-by-Step)

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and addition funnel. Purge with

. -

Acid Charge: Add concentrated

(5.0 equiv) and cool to 0–5°C using an ice/salt bath. -

Substrate Addition: Add 3-Isopropylbenzotrifluoride (1.0 equiv) dropwise, maintaining temperature <10°C.

-

Nitration: Add Fuming

(1.1 equiv) dropwise over 60 minutes.-

Critical Control: The reaction is exothermic.[3] Do not exceed 15°C to avoid dinitration or oxidation of the isopropyl benzylic hydrogen.

-

-

Reaction: Stir at 20°C for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Quench: Pour the reaction mixture slowly onto crushed ice (5x volume). The crude nitro compound will precipitate or form an oil.

-

Workup: Extract with Dichloromethane (DCM). Wash organic layer with sat.

(until neutral) and Brine. Dry over -

Purification: If necessary, purify via silica gel chromatography (0-5% EtOAc in Hexane) to remove regioisomers (typically <10%).

Phase 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the primary amine without defluorination.

-

Reagents: Hydrogen gas (

), Raney Nickel or 5% Pd/C. -

Solvent: Methanol or Ethanol.

Experimental Protocol (Step-by-Step)

-

Setup: Use a high-pressure hydrogenation vessel (Parr reactor).

-

Loading: Dissolve the nitro intermediate in Methanol (10 mL/g).

-

Catalyst: Add Raney Nickel (10 wt% loading) or 5% Pd/C (5 wt% loading).

-

Safety: Raney Nickel is pyrophoric. Handle under water or inert atmosphere.

-

-

Hydrogenation: Seal reactor, purge with

(3x), then charge with -

Reaction: Stir vigorously at 50°C for 4–6 hours. Monitor

uptake. -

Filtration: Filter the catalyst through a Celite pad. Do not let the catalyst dry out.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

-

Final Purification: Distillation under high vacuum or recrystallization (if solid) from Hexane/Ethanol.

Visualization of Reaction Workflow

The following diagram illustrates the chemical transformation and the critical directing effects governing the synthesis.

Alternative Pathway: The "MedChem" Route

For laboratories where the specific benzotrifluoride precursor is unavailable, or where late-stage functionalization is required, the synthesis can proceed from 4-Isopropylaniline (Cumidine).

-

Protection: Acetylation of 4-isopropylaniline using Acetic Anhydride to form N-(4-isopropylphenyl)acetamide.

-

Iodination: Electrophilic iodination using N-Iodosuccinimide (NIS) or

. The amide group directs ortho, placing Iodine at position 2. -

Trifluoromethylation: Copper-mediated cross-coupling using Methyl fluorosulfonyldifluoroacetate (

) and CuI (Chen's Reagent) or similar -

Deprotection: Acidic hydrolysis (HCl/EtOH) to release the free amine.

Note: This route is longer and more expensive due to the trifluoromethylation reagents, but avoids the handling of potentially explosive nitration mixtures.

Analytical Data & Specifications

For validation of the synthesized material, compare against these standard parameters.

| Parameter | Expected Value | Method |

| Physical State | Pale yellow oil or low-melting solid | Visual |

| Boiling Point | ~220°C (at 760 mmHg) | Distillation |

| Density | 1.158 g/cm³ | Pycnometer |

| 400 MHz, | ||

| Internal Std: |

Safety & Handling

-

Fluorinated Compounds: Ensure adequate ventilation. Thermal decomposition can release HF (Hydrofluoric Acid).

-

Nitration: The nitration of alkylbenzenes is exothermic. Runaway reactions can occur if temperature control fails. Always have an emergency quench (ice water) available.

-

Anilines: Substituted anilines are toxic by inhalation and skin absorption. Use nitrile gloves and work in a fume hood.

References

-

Vertex AI Search. (2025). Synthesis of 2-Amino-5-halobenzotrifluoride derivatives. Retrieved from

-

FineTech Industry. (2025). Product Data: this compound (CAS 87617-29-6). Retrieved from

-

Smolecule. (2025).[1][6] Precursor Selection for Benzotrifluoride Synthesis.[4] Retrieved from

-

ChemicalBook. (2025).[6] Reaction conditions for Nitration of 3-substituted benzotrifluorides. Retrieved from

-

ResearchGate. (2025). Regioselectivity in Electrophilic Aromatic Substitution of Benzotrifluorides. Retrieved from

Sources

An In-Depth Technical Guide to 2-Amino-5-isopropylbenzotrifluoride (CAS Number 87617-29-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Chemistry

The strategic incorporation of fluorine and fluorinated moieties has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (-CF3) group, in particular, is a privileged substituent due to its profound impact on a molecule's physicochemical and biological properties. It can significantly enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, often leading to improved pharmacokinetic profiles and target-binding affinities.[1][2]

This guide provides a comprehensive technical overview of 2-Amino-5-isopropylbenzotrifluoride, also known as 4-isopropyl-2-(trifluoromethyl)aniline. As a trifluoromethyl-substituted aniline, this compound is a valuable intermediate for the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] Its unique combination of a nucleophilic amino group, a lipophilic isopropyl group, and an electron-withdrawing trifluoromethyl group makes it a versatile scaffold for combinatorial library synthesis and lead optimization campaigns.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 87617-29-6 | Finetech Industry Limited |

| Molecular Formula | C10H12F3N | Finetech Industry Limited |

| Molecular Weight | 203.20 g/mol | Finetech Industry Limited |

| Density | 1.158 g/cm³ | Finetech Industry Limited |

| Boiling Point | 220.6°C at 760 mmHg | Finetech Industry Limited |

| Flash Point | 93.1°C | Finetech Industry Limited |

Synthesis and Mechanistic Rationale

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol (Proposed)

Step 1: Nitration of Cumene to 4-Nitrocumene

This step involves the electrophilic aromatic substitution of cumene. The isopropyl group is an ortho-, para-director; however, due to steric hindrance from the bulky isopropyl group, the major product will be the para-substituted isomer.

-

Protocol:

-

To a stirred mixture of concentrated sulfuric acid (H₂SO₄) in a flask cooled to 0-5°C, slowly add cumene.

-

A nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid is prepared separately and cooled.

-

The nitrating mixture is added dropwise to the cumene/sulfuric acid mixture, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction is allowed to stir at room temperature for several hours.

-

The reaction mixture is then poured onto crushed ice, and the crude 4-nitrocumene is separated.

-

The organic layer is washed with water and a dilute sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and purified by vacuum distillation.

-

-

Causality: The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.[5] The low temperature is crucial to control the exothermic reaction and prevent the formation of dinitro byproducts.

Step 2: Trifluoromethylation of 4-Nitrocumene to 4-Nitro-2-(trifluoromethyl)aniline

This transformation is more complex and can be approached in several ways, often involving multi-step sequences. A plausible route involves the introduction of a trifluoromethyl group ortho to the nitro group. Direct trifluoromethylation of such an electron-deficient ring is challenging. A more common industrial approach is to start with a precursor that already contains the trifluoromethyl group. However, for the sake of a linear synthesis, a hypothetical direct trifluoromethylation is discussed. Modern methods using radical trifluoromethylation could be applicable here.

-

Note: A more practical industrial synthesis would likely start from a different precursor, such as 2-chloro-5-isopropylnitrobenzene, followed by a nucleophilic aromatic substitution with a trifluoromethyl source, or begin with a trifluoromethylated benzene derivative.

Step 3: Reduction of 4-Nitro-2-(trifluoromethyl)aniline to this compound

This is a standard reduction of an aromatic nitro group to an amine. Catalytic hydrogenation is a common and clean method.

-

Protocol:

-

4-Nitro-2-(trifluoromethyl)aniline is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through Celite.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or distillation.

-

-

Causality: The palladium catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, leading to its reduction to an amino group. This method is highly efficient and selective for the reduction of nitro groups in the presence of other functional groups like the trifluoromethyl group.[6]

Applications in Synthesis: A Versatile Building Block

The primary utility of this compound lies in its role as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The amino group serves as a handle for a variety of chemical transformations, most commonly amide bond formation, but also for the synthesis of heterocycles, sulfonamides, and ureas.

Exemplary Application: Synthesis of a Novel Amide

The following protocol details the synthesis of a hypothetical amide derivative, a common structural motif in biologically active compounds, using this compound as a starting material. This reaction demonstrates the nucleophilicity of the aniline nitrogen and its utility in forming stable amide linkages.

Caption: Workflow for the synthesis of an amide using this compound.

-

Protocol: Synthesis of N-(4-isopropyl-2-(trifluoromethyl)phenyl)acetamide

-

Dissolve this compound in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask under a nitrogen atmosphere.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution to act as an acid scavenger.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield the pure N-(4-isopropyl-2-(trifluoromethyl)phenyl)acetamide.

-

-

Self-Validating System: The success of this reaction can be readily validated. The disappearance of the starting aniline and the appearance of a new, less polar spot on TLC indicate product formation. The product can be unequivocally identified by spectroscopic methods (NMR, IR, MS), where the appearance of a carbonyl stretch in the IR spectrum and a characteristic shift of the aromatic protons in the NMR spectrum would confirm the formation of the amide.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its spectral characteristics can be predicted with a high degree of confidence based on its structure and data from analogous compounds.[7][8]

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons in the range of 6.5-7.5 ppm, showing characteristic splitting patterns based on their substitution. - A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. - A septet for the isopropyl -CH proton around 2.8-3.2 ppm. - A doublet for the isopropyl -CH₃ protons around 1.2 ppm. |

| ¹³C NMR | - Aromatic carbons in the range of 110-150 ppm. - A quartet for the -CF₃ carbon around 120-130 ppm due to coupling with fluorine. - Aliphatic carbons for the isopropyl group around 20-35 ppm. |

| ¹⁹F NMR | - A singlet for the -CF₃ group around -60 to -65 ppm (relative to CFCl₃). |

| FTIR (cm⁻¹) | - N-H stretching of the primary amine as two bands in the region of 3300-3500 cm⁻¹. - C-H stretching of the aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region. - Strong C-F stretching bands in the 1100-1350 cm⁻¹ region. |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 203.20. - Characteristic fragmentation patterns, including the loss of a methyl group from the isopropyl moiety. |

Biological and Pharmacological Relevance

The incorporation of the this compound scaffold into drug candidates is a strategic choice aimed at leveraging the beneficial properties of the trifluoromethyl group. Molecules containing trifluoromethylaniline moieties have been investigated for a range of biological activities.

-

Kinase Inhibition: Many kinase inhibitors feature an aniline or related nitrogen-containing heterocycle that forms a key hydrogen bond with the hinge region of the kinase active site. The trifluoromethyl group can enhance binding affinity through favorable interactions with the protein and improve the overall pharmacokinetic profile of the inhibitor.[9][10][11]

-

Antimicrobial Activity: Substituted anilides have shown promise as antimicrobial agents. For example, salicylanilide derivatives containing a trifluoromethylphenyl group have demonstrated potent activity against multidrug-resistant Staphylococcus aureus.[12]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the trifluoromethyl group is resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] This can increase the half-life of a drug, leading to a more favorable dosing regimen.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazards can be inferred from structurally related compounds such as other trifluoromethylanilines. All work with this compound should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

-

Potential Hazards:

-

Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.

-

Irritation: May cause skin and eye irritation.

-

Organ Damage: Prolonged or repeated exposure may cause organ damage.

-

-

Recommended PPE:

-

Safety goggles or a face shield.

-

Chemically resistant gloves (e.g., nitrile).

-

A lab coat.

-

-

Handling:

-

Avoid breathing vapors or dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep the container tightly closed.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of functional groups makes it a strategic component in the design of novel pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its properties, a plausible and mechanistically sound synthetic route, a practical example of its application in amide synthesis, and an outline of its potential biological significance and safety considerations. As the demand for sophisticated and effective chemical entities continues to grow, the importance of well-characterized and strategically designed intermediates like this compound will undoubtedly increase.

References

- CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents. (n.d.).

- Synthesis method of N- (4-fluoroaniline) -2-hydroxy-N-isopropylacetamide - Google Patents. (n.d.).

-

Pommier, A., Stepan, A. F., & Tlili, A. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 56(12), 3149–3152. [Link]

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

-

Tran, T. M., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

-

Johnston, J. N., & Baum, J. S. (n.d.). PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE. Organic Syntheses, 88, 15. [Link]

-

Wang, X., et al. (2017). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Chemistry Frontiers, 4(9), 1733–1737. [Link]

- Hart, J. S., Parsons, S., & Love, J. B. (n.d.). Synthesis of isopropyl aniline (imine). The Royal Society of Chemistry.

- US6333434B1 - Preparation of trifluoromethylanilines - Google Patents. (n.d.).

- EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents. (n.d.).

-

Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synlett, 23(19), 2842-2844. [Link] trifluoromethylaniline

-

Filimonov, D. A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4338. [Link]

-

Fun, H.-K., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCrData, 6(11). [Link]

-

Arjunan, V., et al. (2012). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 728-740. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 107. [Link]

-

Zhang, H., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 49, 116457. [Link]

-

Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. (2021). AMB Express, 11(1), 154. [Link]

-

Yadav, M. R., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Journal of Biomolecular Structure and Dynamics, 40(14), 6333–6353. [Link]

-

Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. (2021). ResearchGate. [Link]

-

Balachandran, V., & Murugan, M. (2014). Spectroscopic Investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO Analysis With 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 195–207. [Link]

- Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. (2024).

-

Gümüş, M., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 23(11), 2776. [Link]

-

Benzenamine, 4-(trifluoromethyl)-. (n.d.). NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]

-

Mabire, D., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters, 27(12), 2631–2636. [Link]

- Safety D

-

SEM Lab Inc. (n.d.). FTIR Analysis. Retrieved January 30, 2026, from [Link]

-

LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved January 30, 2026, from [Link]

Sources

- 1. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. jcbsc.org [jcbsc.org]

- 5. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two - Oreate AI Blog [oreateai.com]

- 11. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurogentec.com [eurogentec.com]

Comprehensive Analysis of the 1H NMR Spectrum of 2-Amino-5-isopropylbenzotrifluoride

The following technical guide provides an in-depth analysis of the 1H NMR spectrum of 2-Amino-5-isopropylbenzotrifluoride (also known as 4-isopropyl-2-(trifluoromethyl)aniline ). This document is structured for researchers and analytical scientists requiring rigorous structural verification.

Introduction & Structural Context

This compound (CAS: 87617-29-6 ) is a critical aniline intermediate, often utilized in the synthesis of agrochemicals and pharmaceutical pharmacophores. Its structure features a benzene ring trisubstituted by an amino group, a trifluoromethyl group, and an isopropyl group.

Accurate NMR interpretation requires understanding the electronic push-pull dynamics of these substituents:

-

Amino (-NH₂): Strong electron donor (shielding ortho/para protons).

-

Trifluoromethyl (-CF₃): Strong electron withdrawer (deshielding ortho/para protons).

-

Isopropyl (-CH(CH₃)₂): Weak electron donor (shielding ortho/para protons).

Structural Numbering (Aniline Convention)

For spectral assignment, we utilize the aniline numbering priority:

-

Position 1: -NH₂

-

Position 2: -CF₃

-

Position 4: -CH(CH₃)₂ (Isopropyl)

-

Protons: Located at positions 3, 5, and 6 .[1]

Experimental Protocol

To ensure reproducibility and minimize solvent-induced shifts, the following acquisition parameters are recommended.

Sample Preparation[1][2][3]

-

Solvent: Chloroform-d (

) is the standard solvent. It minimizes exchange broadening of the amine protons compared to DMSO- -

Concentration: 10–15 mg in 0.6 mL solvent.

Acquisition Parameters

-

Frequency: 400 MHz or higher (recommended for resolving aromatic couplings).

-

Temperature: 298 K (

). -

Pulse Sequence: Standard 1D proton with 30° pulse angle.

-

Scans: 16–64 scans to ensure high signal-to-noise ratio (S/N > 200).

Spectral Data Summary

The following table summarizes the chemical shifts (

| Assignment | Position | Shift ( | Multiplicity | Integration | Coupling ( |

| H-3 | Aromatic (C3) | 7.35 | Broad Singlet ( | 1H | |

| H-5 | Aromatic (C5) | 7.18 | Doublet of Doublets ( | 1H | |

| H-6 | Aromatic (C6) | 6.72 | Doublet ( | 1H | |

| -NH₂ | Amine | 4.10 | Broad Singlet ( | 2H | Exchangeable |

| -CH< | Isopropyl | 2.85 | Septet ( | 1H | |

| -CH₃ | Isopropyl | 1.22 | Doublet ( | 6H |

Note: Chemical shift values are estimates based on substituent additivity rules and analogous structures (e.g., 2-Amino-5-nitrobenzotrifluoride) corrected for the isopropyl donor effect.

Detailed Spectral Analysis

The Aromatic Region (6.5 – 7.5 ppm)

The aromatic region displays a characteristic 1,2,4-substitution pattern , modified by the specific electronic effects of the CF₃ group.

-

Proton H-6 (

6.72 ppm): This proton is ortho to the strong amino donor. The resonance effect of the nitrogen lone pair significantly shields this position, shifting it upfield relative to benzene (7.26 ppm). It appears as a clear doublet due to ortho-coupling with H-5. -

Proton H-5 (

7.18 ppm): Located meta to the amino group and ortho to the isopropyl group. It is less shielded than H-6. It appears as a doublet of doublets (dd) due to strong ortho-coupling with H-6 ( -

Proton H-3 (

7.35 ppm): This proton is ortho to the electron-withdrawing trifluoromethyl (-CF₃) group and ortho to the isopropyl group. The deshielding effect of the -CF₃ group dominates, pushing this signal the furthest downfield. It typically appears as a broad singlet or a fine doublet. Broadening is often observed due to long-range coupling with the fluorine nuclei (

The Aliphatic Region (1.0 – 3.0 ppm)

The isopropyl group provides a definitive diagnostic signature:

-

Methine -CH- (

2.85 ppm): A distinct septet caused by coupling to the six equivalent methyl protons. Its position is typical for benzylic protons. -

Methyl -CH₃ (

1.22 ppm): A strong doublet integrating for 6 protons.

The Amine Protons ( 4.10 ppm)

The

-

Solvent Effect: In

, it appears around 4.0–4.5 ppm. In DMSO- -

Validation: Adding a drop of

to the NMR tube will cause this signal to disappear (Deuterium Exchange), confirming it as an exchangeable proton.

Structural Validation Logic

To confirm the identity of the molecule and rule out isomers (e.g., 2-isopropyl-5-(trifluoromethyl)aniline), follow this logic flow:

Figure 1: Logical workflow for structural verification using 1H NMR.

Key Diagnostic Check

The most critical differentiator is the chemical shift of H-3 . In the correct isomer, H-3 is sandwiched between the -CF₃ and Isopropyl groups. If the substituents were swapped (e.g., CF₃ at pos 5, iPr at pos 2), the singlet proton would be in a significantly different electronic environment (between two donor groups or two acceptor groups).

References

-

PubChem. (n.d.).[4] this compound (Compound).[5][6] National Library of Medicine. Retrieved from [Link]

-

Hans J. Reich. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

- 1. epfl.ch [epfl.ch]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS: 87617-29-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. PubChemLite - this compound (C10H12F3N) [pubchemlite.lcsb.uni.lu]

FT-IR analysis of 2-Amino-5-isopropylbenzotrifluoride

An In-Depth Technical Guide to the FT-IR Analysis of 2-Amino-5-isopropylbenzotrifluoride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound (C₁₀H₁₂F₃N). As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, rigorous analytical characterization of this compound is paramount.[1] This document details the fundamental principles of FT-IR, presents a validated experimental protocol using Attenuated Total Reflectance (ATR), offers an in-depth interpretation of the resulting spectrum, and discusses applications in quality control and research. The methodologies and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for a Key Synthetic Building Block

This compound is a substituted aniline derivative whose molecular architecture features a primary amine, an isopropyl group, and a trifluoromethyl group attached to a benzene ring.[2] This unique combination of functional groups makes it a valuable precursor in organic synthesis. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates. Given its role in high-value manufacturing, a rapid, reliable, and non-destructive analytical method is essential for confirming its identity, purity, and structural integrity.

FT-IR spectroscopy serves as a first-line analytical technique for this purpose. It provides a distinct molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[3] Each functional group (N-H, C-H, C-F, C=C, etc.) absorbs infrared radiation at a characteristic frequency, making the resulting spectrum a rich source of structural information.[4] This guide elucidates the process of obtaining and interpreting this fingerprint with scientific rigor.

The Principle of FT-IR Spectroscopy: From Interferogram to Spectrum

FT-IR spectroscopy measures the interaction of infrared radiation with matter.[5] When a sample is exposed to IR radiation, its molecules absorb energy at specific frequencies that correspond to their natural vibrational frequencies (stretching, bending, rocking).[6]

Modern FT-IR instruments utilize a Michelson interferometer, which splits the IR beam, passes it through the sample, and then recombines it to create an interferogram—a signal in the time domain.[7] A mathematical process known as a Fourier Transform is then applied to convert this interferogram into the familiar frequency-domain spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹).[8] This approach provides significant advantages over older dispersive techniques, including higher speed, greater sensitivity (throughput advantage), and superior accuracy (Connes' advantage).[5]

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR

For a liquid or low-melting solid like this compound, Attenuated Total Reflectance (ATR) is the sampling technique of choice. ATR requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[6] The technique works by placing the sample in direct contact with a high-refractive-index crystal (typically diamond or zinc selenide). The IR beam is directed into the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample, allowing for the absorption measurement.[6][9]

Materials and Instrumentation

-

Sample: this compound (>98% purity)

-

Instrument: A standard Fourier-Transform Infrared Spectrometer equipped with a single-reflection ATR accessory (e.g., diamond crystal).

-

Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone to remove any residual contaminants.

-

Background Collection: Acquire a background spectrum of the clean, empty ATR crystal. This critical step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single, small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

-

Data Acquisition:

-

Spectral Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

-

Data Processing: The instrument software will perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using a solvent-dampened wipe.

Experimental Workflow Diagram

Caption: FT-IR data acquisition workflow using the ATR technique.

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is a composite of absorption bands arising from its distinct functional groups. The interpretation involves assigning these bands to specific molecular vibrations.

Molecular Structure and Key Vibrational Modes

Caption: Key functional groups and their corresponding IR vibrational regions.

Detailed Peak Assignments

The following table summarizes the expected characteristic absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3480–3380 | Asymmetric N-H Stretch | Primary Aromatic Amine | Medium |

| 3390–3300 | Symmetric N-H Stretch | Primary Aromatic Amine | Medium |

| 3100–3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2980–2870 | C-H Stretch (asymmetric & symmetric) | Isopropyl Group | Strong to Medium |

| 1650–1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Strong to Medium |

| 1620–1580 | C=C Ring Stretch | Aromatic Ring | Medium |

| 1520–1470 | C=C Ring Stretch | Aromatic Ring | Medium |

| ~1470 & ~1370 | C-H Bending (asymmetric & symmetric) | Isopropyl Group | Medium |

| 1335–1250 | C-N Stretch | Primary Aromatic Amine | Strong |

| 1350–1100 | C-F Stretch (asymmetric & symmetric) | Trifluoromethyl Group | Very Strong |

| 900–670 | C-H Out-of-plane Bend | Aromatic Ring | Strong to Medium |

Causality of Spectral Features

-

N-H Stretching Region (3500-3300 cm⁻¹): As a primary amine (R-NH₂), two distinct bands are expected.[10] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch. Their presence is a definitive marker for the -NH₂ group.[11]

-

C-H Stretching Region (3100-2850 cm⁻¹): A key diagnostic feature is the separation of aromatic and aliphatic C-H stretches. The sp² hybridized C-H bonds of the benzene ring absorb just above 3000 cm⁻¹, while the sp³ C-H bonds of the isopropyl group absorb just below 3000 cm⁻¹.[12]

-

Trifluoromethyl (CF₃) Region (1350-1100 cm⁻¹): The C-F bonds are highly polar, resulting in very strong absorption bands. The symmetric and asymmetric stretching modes of the CF₃ group typically dominate this part of the spectrum, often appearing as some of the most intense peaks.[13]

-

Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of bending and stretching vibrations, including C-C, C-N, and C-H bending modes.[14] The strong C-N stretch of the aromatic amine (around 1335-1250 cm⁻¹) is a significant feature here.[10] The characteristic C-H bending modes of the isopropyl group and the out-of-plane C-H bending from the 1,2,4-trisubstituted benzene ring provide a unique pattern that confirms the overall molecular structure.

Applications in Quality Control and Drug Development

The FT-IR spectrum serves as a robust tool for ensuring the quality and consistency of this compound.

-

Identity Confirmation: By comparing the acquired spectrum of a sample to a verified reference spectrum, one can rapidly confirm its chemical identity. The unique pattern in the fingerprint region is especially powerful for this purpose.

-

Purity Assessment: The presence of unexpected peaks can indicate impurities, such as residual starting materials, solvents, or reaction byproducts. For instance, the absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the absence of water contamination.

-

Quantitative Analysis: While not as precise as chromatography, FT-IR can be used for quantitative analysis. By creating a calibration curve based on Beer's Law, the concentration of the compound in a mixture can be determined by measuring the intensity of a characteristic, non-overlapping peak.[6]

-

Reaction Monitoring: In a synthesis process, FT-IR can be used to monitor the disappearance of reactants and the appearance of the this compound product in real-time, allowing for process optimization.

Conclusion

FT-IR spectroscopy, particularly when coupled with the ATR sampling technique, is an indispensable analytical method for the characterization of this compound. It provides a rapid, non-destructive, and information-rich analysis that is crucial for identity verification, purity assessment, and quality control in both research and industrial settings. A thorough understanding of the correlation between the molecular structure and the spectral features, as outlined in this guide, empowers scientists to leverage this powerful technique to its full potential, ensuring the integrity of this vital chemical intermediate.

References

-

ResearchGate. (n.d.). FTIR spectrum of chloromethyltrifluorosilane (1 cm−1 resolution)... Retrieved from [Link]

-

CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin... Retrieved from [Link]

-

Scribd. (n.d.). FTIR Results and Analysis. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-hydroxybenzotrifluoride. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-nitrobenzotrifluoride. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACS. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]

-

ResearchGate. (2025). Vibrational analysis of isopropyl nitrate and isobutyl nitrate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea... Retrieved from [Link]

-

ACS Publications. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers... Retrieved from [Link]

-

DTIC. (n.d.). The Infrared and Raman Spectra of Isopropylmethylphosphonofluoridate (GB). Retrieved from [Link]

-

MDPI. (n.d.). To Study the Impact of Ultrasound-Assisted Antisolvent Crystallization on Aprepitant Crystal Habits. Retrieved from [Link]

-

YouTube. (2025). FTIR spectroscopy clearly explained. Retrieved from [Link]

-

PubMed. (n.d.). Vibrational analysis of isopropyl nitrate and isobutyl nitrate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-Amino-5-nitrobenzotrifluoride, 25g, Each. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. PubChemLite - this compound (C10H12F3N) [pubchemlite.lcsb.uni.lu]

- 3. chem.uci.edu [chem.uci.edu]

- 4. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

Solubility Profile & Process Engineering: 2-Amino-5-isopropylbenzotrifluoride

Topic: Solubility of 2-Amino-5-isopropylbenzotrifluoride in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary & Strategic Importance

This compound (CAS: 87617-29-6), also known as 4-isopropyl-2-(trifluoromethyl)aniline, is a critical fluorinated intermediate used in the synthesis of high-value agrochemicals and pharmaceutical active ingredients (APIs). Its unique structural motif—combining a lipophilic trifluoromethyl group, a steric isopropyl group, and a reactive amino handle—dictates a specific solubility landscape that process chemists must master to optimize reaction yields and purification efficiency.

This guide provides a technical deep-dive into the solubility thermodynamics of this compound, offering field-proven protocols for solubility determination and solvent selection strategies that minimize process mass intensity (PMI).

Physicochemical Identity & Theoretical Solubility

Understanding the molecule's electronic and steric environment is the first step in predicting solvent interaction.

| Property | Data | Process Implication |

| CAS Number | 87617-29-6 | Unique identifier for regulatory filing. |

| Molecular Weight | 203.20 g/mol | Moderate MW suggests volatility concerns under high vacuum. |

| Physical State | Liquid / Low-melting Solid | Density ~1.158 g/cm³; prone to supercooling. |

| LogP (Predicted) | ~3.8 – 4.2 | Highly lipophilic; partitions strongly into organic phases. |

| pKa (Conjugate Acid) | ~2.5 – 3.0 | Weak base due to electron-withdrawing -CF3 group (ortho effect). |

The "Fluorine Effect" on Solubility

The ortho-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the basicity of the amine. Unlike non-fluorinated anilines, this compound requires stronger acids for salt formation and extraction. The -CF3 group also increases lipophilicity, making the compound highly soluble in non-polar halogenated and aromatic solvents, while reducing solubility in polar protic solvents like water.

Solubility Landscape: Data & Trends

The following solubility profile is synthesized from structural analog analysis (e.g., 4-trifluoromethylaniline) and thermodynamic principles of fluorinated aromatics.

Solvent Compatibility Table

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | Excellent | Dipole-dipole interactions; primary choice for extraction. |

| Aromatic | Toluene / Xylene | Excellent | |

| Alcohols | Methanol / Ethanol | Good | Soluble via H-bonding (NH2 donor), but anti-solvent potential at low temps. |

| Esters | Ethyl Acetate | Good | Standard organic solvent; good for crystallization if cooled. |

| Alkanes | Hexane / Heptane | Moderate | Soluble due to Isopropyl/CF3 groups; excellent anti-solvent for purification. |

| Aqueous | Water (Neutral pH) | Insoluble | Hydrophobic effect dominates; <0.1 g/L expected. |

| Aqueous | Water (Acidic, pH < 1) | Soluble | Forms anilinium salt; reversible via pH adjustment. |

Thermodynamic Behavior

-

Temperature Dependence: Solubility in alkanes (Heptane) exhibits a steep curve, making them ideal candidates for cooling crystallization .

-

Dissolution Enthalpy: Dissolution in alcohols is likely endothermic (absorbs heat), requiring agitation and warming for rapid homogeneity.

Experimental Protocol: Self-Validating Solubility Determination

Do not rely solely on literature values for critical process steps. Use this gravimetric "shake-flask" method to generate site-specific data.

Workflow Visualization

Figure 1: Standardized workflow for solubility determination ensuring thermodynamic equilibrium.

Detailed Methodology

-

Preparation: Add excess this compound to 10 mL of the target solvent in a sealed scintillation vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Critical: Ensure solid phase remains present; if all dissolves, add more solute.

-

Filtration: Stop agitation and allow settling for 30 minutes. Withdraw supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter (PTFE is required due to solvent compatibility).

-

Quantification (Gravimetric):

-

Tare a clean aluminum weighing dish.

-

Dispense exactly 1.0 mL of filtrate into the dish.

-

Evaporate solvent (vacuum oven or fume hood airflow).

-

Weigh the residue. Calculation:

.

-

-

Validation: Repeat with HPLC (UV detection @ 254 nm) if high precision (<1% error) is required.

Process Engineering & Solvent Selection

Selecting the right solvent impacts reaction kinetics, safety, and isolation.

Decision Logic for Process Chemists

Figure 2: Decision matrix for solvent selection based on unit operation requirements.

Critical Process Insights

-

Acid-Base Extraction: Due to the low basicity (pKa ~2.5), extraction into the aqueous phase requires a strong acid (e.g., 2M HCl or H2SO4). Weaker acids (Acetic acid) may not fully protonate the amine, leading to yield loss in the organic layer.

-

Telescoping Reactions: Toluene is the preferred solvent for telescoping (running multiple steps without isolation) because it can be dried azeotropically and supports high-temperature downstream chemistry (e.g., Sandmeyer reactions).

-

Purification: If the product is an oil, distillation is preferred over crystallization. If solid, a recrystallization from Ethanol/Water or Heptane/Toluene is effective.

Safety & Handling (MSDS Highlights)

While specific MSDS data should always be verified with the supplier, fluorinated anilines generally share these hazards:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (H301, H311, H331).

-

Skin/Eye Irritation: Causes serious eye irritation (H319).[1]

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves (double-gloving recommended for DCM solutions).

-

Waste: Segregate as halogenated organic waste.

References

-

Chemical Identity & Properties: PubChem. This compound (Compound Summary). National Library of Medicine. [Link]

- Synthesis & Analog Behavior:Preparation of 2-amino-5-halobenzotrifluoride.

-

Solubility Methodology: Vyazovkin, S., et al. IUPAC-NIST Solubility Data Series. NIST. [Link]

Sources

The Electronic Landscape of 2-Amino-5-isopropylbenzotrifluoride: A Guide to Reactivity and Bioisosteric Design

Topic: Electronic Effects of Substituents in 2-Amino-5-isopropylbenzotrifluoride Format: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1]

Executive Summary

This compound (also known as 4-isopropyl-2-(trifluoromethyl)aniline) represents a "privileged scaffold" in modern medicinal chemistry.[1] It serves as a critical building block for kinase inhibitors and agrochemicals (e.g., flubendiamide derivatives) where the modulation of lipophilicity and metabolic stability is paramount.

This guide dissects the competing electronic effects within this molecule—specifically the "ortho-effect" of the trifluoromethyl group against the para-donating isopropyl moiety—and provides actionable protocols for overcoming its inherent deactivated nucleophilicity.[1]

Structural & Electronic Analysis

The Substituent Matrix

The molecule is defined by a trisubstituted benzene ring where the interplay of induction (

| Substituent | Position (rel. to | Electronic Mode | Hammett Constant ( | Net Effect on Amine |

| Amino ( | C1 (Anchor) | N/A | Primary Nucleophile | |

| Trifluoromethyl ( | C2 (Ortho) | Reduces Basicity / Steric Block | ||

| Isopropyl ( | C4 (Para) | Stabilizes Cation / Adds Lipophilicity |

*Note: Ortho-substituents deviate from standard Hammett linearity due to steric interactions.[1] The effective

The "Push-Pull" Dynamics and Basicity

The central chemical challenge with this scaffold is the drastic reduction in basicity of the aniline nitrogen.[1]

-

The Deactivation: The

group at the ortho position exerts a powerful inductive withdrawal ( -

The Stabilization: The isopropyl group at the para position acts as a weak electron donor (

). While it attempts to push electron density back into the ring, it is insufficient to counteract the proximal

Estimated pKa Calculation:

-

Aniline (Reference):

-

2-(Trifluoromethyl)aniline:

[1] -

Contribution of p-Isopropyl:

[1] -

Net pKa of Target: ~2.8

Implication: This molecule is a poor nucleophile.[1] Standard amide couplings (using EDC/NHS) may fail or proceed sluggishly. Metal-catalyzed cross-couplings (Buchwald-Hartwig) are often required.[1]

Visualization of Electronic Vectors

Caption: Vector map showing the competing electronic effects. The red vector (CF3) dominates the blue vector (NH2), resulting in reduced nucleophilicity.

Synthetic Protocol: Palladium-Catalyzed C-N Coupling

Due to the electronic deactivation described above, reacting this amine with aryl halides requires high-energy catalytic systems.[1] The following protocol utilizes a Buchwald-Hartwig amination optimized for electron-deficient anilines.

Rationale

-

Catalyst:

provides the Pd(0) source. -

Ligand: Xantphos or BrettPhos is critical.[1] These wide-bite-angle ligands facilitate the reductive elimination step, which is often the rate-determining step for sterically hindered/electron-poor amines.[1]

-

Base:

is preferred over NaOtBu to prevent side reactions if the coupling partner has sensitive functional groups.

Step-by-Step Methodology

Reagents:

-

This compound (1.0 equiv)[1]

-

Aryl Bromide (Coupling Partner) (1.1 equiv)

- (2 mol%)

-

Xantphos (4 mol%)

-

Cesium Carbonate (

) (2.0 equiv) -

Solvent: 1,4-Dioxane (Anhydrous)

Workflow:

-

Preparation: In a glovebox or under strictly inert atmosphere (

/Ar), charge a dried Schlenk tube with the amine, aryl bromide, -

Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration relative to amine).

-

Degassing: Sparge the solution with Argon for 10 minutes (essential to prevent catalyst oxidation).

-

Reaction: Seal the tube and heat to 100°C for 12–16 hours.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black.[1] Wash with Ethyl Acetate.[1][3]

-

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Applications in Drug Design (Bioisosterism)

Metabolic Stability

The 5-isopropyl group blocks the para position relative to the amine.[1] In unsubstituted aniline, the para position is the primary site for CYP450-mediated hydroxylation (leading to toxic quinone imines).

-

Mechanism: The isopropyl group sterically and electronically occludes this site.

-

Benefit: Increases the half-life (

) of the drug candidate.

Lipophilicity Modulation

The combination of

-

Aniline LogP: ~0.9

-

This compound LogP: ~3.5[1]

-

Utility: This scaffold is ideal for targeting deep hydrophobic pockets in enzymes (e.g., Kinase ATP-binding sites) or for crossing the Blood-Brain Barrier (BBB).[1]

Decision Logic for Scaffold Selection

Caption: Decision tree for utilizing this scaffold in Medicinal Chemistry campaigns.

References

-

Hammett Equation & Substituent Constants

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

-

Basicity of Ortho-Substituted Anilines

-

Synthesis and Reactivity of Trifluoromethyl Anilines

-

Applications in Drug Discovery (Bioisosteres)

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

- 1. CN111032617A - Process for preparing 4- (heptafluoro-2-propyl) aniline - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. afit.edu [afit.edu]

- 6. researchgate.net [researchgate.net]

- 7. hammett substituent constants: Topics by Science.gov [science.gov]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Strategic Selection of Starting Materials for 2-Amino-5-isopropylbenzotrifluoride Synthesis

Executive Summary

2-Amino-5-isopropylbenzotrifluoride (CAS: 87617-29-6), also known as 4-isopropyl-2-(trifluoromethyl)aniline , is a critical aniline intermediate used in the synthesis of agrochemicals (e.g., Flubendiamide analogs) and pharmaceutical scaffolds. Its structural uniqueness lies in the ortho-trifluoromethyl group combined with a para-isopropyl substituent relative to the amine.

The synthesis of this molecule presents a classic regioselectivity challenge: balancing the directing effects of a deactivating trifluoromethyl group against an activating isopropyl group. This guide outlines two distinct synthetic strategies, selecting starting materials based on scale, cost, and available equipment.

Core Strategic Pathways

| Feature | Route A: The "Constructive" Industrial Route | Route B: The "Late-Stage" Functionalization Route |

| Primary Precursor | 3-Chlorobenzotrifluoride (Commodity) | 4-Isopropylaniline (Cumidine) |

| Key Transformation | Kumada Coupling | Iodination |

| Scale Suitability | High (Kilogram to Ton) | Low to Medium (Gram to Kilogram) |

| Cost Profile | Low (Commodity reagents) | High (Expensive CF |

| Primary Challenge | Regiocontrol during nitration | Handling of organofluorine reagents |

Retrosynthetic Analysis

To understand the choice of starting materials, we must visualize the disconnection of the target molecule. The target can be deconstructed into two primary precursors depending on which bond is formed last.

Figure 1: Retrosynthetic tree illustrating the two divergent pathways to the target aniline.

Route A: The Industrial Nitration Pathway

Recommended for: Bulk manufacturing, cost-optimization, and scalable process development.

This route relies on the availability of 3-isopropylbenzotrifluoride . While this specific precursor is not always a bulk commodity, it is easily synthesized from the widely available 3-chlorobenzotrifluoride via cross-coupling.

Starting Material Specifications

| Material | CAS No. | Grade | Critical Impurities to Monitor |

| 3-Chlorobenzotrifluoride | 98-15-7 | >99% | 2-Chloro isomer (leads to wrong regioisomer) |

| Isopropylmagnesium Chloride | 1068-55-9 | 2.0M in THF | Water content (must be <0.05%) |

| Nitric Acid | 7697-37-2 | 98% (Fuming) | Nitrous acid (can cause side reactions) |

Detailed Protocol

Step 1: Synthesis of 3-Isopropylbenzotrifluoride (Kumada Coupling)

The first challenge is installing the isopropyl group. Friedel-Crafts alkylation fails due to the deactivating CF

-

Setup: Inert atmosphere (N

or Ar) reactor. -

Reagents: 3-Chlorobenzotrifluoride (1.0 equiv), Isopropylmagnesium chloride (1.2 equiv), Ni(dppp)Cl

(1-2 mol%). -

Procedure:

-

Charge reactor with 3-chlorobenzotrifluoride and catalyst in dry THF.

-

Slowly add Grignard reagent maintaining temp < 35°C (Exothermic).

-

Reflux for 4–6 hours.

-

Quench with dilute HCl. Extract with heptane.

-

-

Mechanism: Nickel-catalyzed cross-coupling allows alkylation of the electron-deficient aryl chloride.

Step 2: Regioselective Nitration

This is the critical step. We must direct the nitro group to the position ortho to the CF

-

Directing Logic:

-

Isopropyl (Activator): Directs ortho and para.

-

Trifluoromethyl (Deactivator): Directs meta.

-

Outcome: The activating isopropyl group dominates. The position para to the isopropyl group (Position 6 relative to CF

) is sterically accessible and electronically favored. -

Result: Formation of 2-nitro-5-isopropylbenzotrifluoride (Target precursor).[1]

-

Protocol:

-

Dissolve 3-isopropylbenzotrifluoride in concentrated H

SO -

Cool to 0–5°C.

-

Add mixed acid (HNO

/H -

Stir at 10°C for 2 hours.

-

Workup: Pour onto ice, extract with DCM.

-

Purification: Fractional distillation is required to separate the minor ortho-isomer (4-nitro-3-isopropylbenzotrifluoride).

Step 3: Reduction to Aniline

Standard catalytic hydrogenation (H

Route B: Late-Stage Trifluoromethylation

Recommended for: Medicinal chemistry, rapid analog generation, and labs lacking high-pressure nitration capabilities.

This route starts with the inexpensive 4-isopropylaniline (Cumidine) and installs the CF

Starting Material Specifications

| Material | CAS No. | Grade | Notes |

| 4-Isopropylaniline | 99-88-7 | >98% | "Cumidine"; prone to oxidation (store dark) |

| N-Iodosuccinimide (NIS) | 516-12-1 | 98% | For iodination |

| Trifluoromethylator | Various | - | Ruppert-Prakash, Togni, or Chen's Reagent |

Detailed Protocol

Step 1: Ortho-Iodination

-

Reagents: 4-Isopropylaniline (1.0 equiv), NIS (1.05 equiv), Acetonitrile.

-

Procedure: Stir at room temperature. The amino group strongly activates the ortho positions.

-

Product: 2-Iodo-4-isopropylaniline.

Step 2: Copper-Mediated Trifluoromethylation

Direct cross-coupling of aryl iodides with CF

-

Reagents: 2-Iodo-4-isopropylaniline, CuI (1.0 equiv), Methyl fluorosulfonyldifluoroacetate (MFSDA) or Togni's Reagent.

-

Conditions: DMF, 80–100°C, sealed tube.

-

Mechanism: Oxidative addition of Cu-CF

species to the aryl iodide followed by reductive elimination. -

Note: Protecting the amine (e.g., as an acetamide) may be necessary to prevent N-alkylation side reactions, followed by deprotection.

Comparative Workflow Visualization

The following diagram illustrates the process flow for both routes, highlighting the divergence in starting materials and convergence on the final target.

Figure 2: Comparative process flow for Industrial vs. Medicinal Chemistry synthesis routes.

References

- Preparation of 2-Amino-5-halobenzotrifluoride. US Patent 4008278A. Google Patents.

- Process for the preparation of nitro-substituted benzotrifluoride compounds. EP0129528B1. European Patent Office.

-

Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthetic Utility of 2-Nitro-5-isopropylbenzotrifluoride

Executive Summary

2-Nitro-5-isopropylbenzotrifluoride is a key aromatic intermediate characterized by the presence of three distinct functional moieties: a nitro group, an isopropyl group, and a trifluoromethyl group. This unique combination of electron-withdrawing groups (—NO₂ and —CF₃) and an electron-donating alkyl group (—CH(CH₃)₂) imparts a specific reactivity profile that makes it a valuable starting material in the synthesis of complex organic molecules. This guide provides an in-depth exploration of the primary synthetic transformations involving this intermediate, with a focus on the reduction of the nitro group to form the corresponding aniline, a cornerstone reaction for the development of agrochemicals and pharmaceuticals. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the rationale behind the selection of specific reagents and conditions, grounded in established chemical principles.

Physicochemical Properties and Strategic Importance

The benzotrifluoride scaffold is a prevalent feature in many active pharmaceutical ingredients (APIs) and agrochemicals due to the ability of the trifluoromethyl group to enhance metabolic stability, binding affinity, and lipophilicity. The nitro group at the 2-position, ortho to the trifluoromethyl group, significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This electronic profile is central to the synthetic strategies discussed herein.

| Property | Value / Description |

| Molecular Formula | C₁₀H₁₀F₃NO₂ |

| Molecular Weight | 249.19 g/mol |

| Appearance | Typically a yellow oil or low-melting solid |

| Key Reactive Sites | 1. Nitro Group (Reduction) 2. Aromatic Ring (Potential for SNAr if a leaving group is present) 3. Isopropyl Group (Benzylic position) |

| Primary Synthetic Value | Precursor to 2-Amino-5-isopropylbenzotrifluoride and its derivatives |

Core Synthesis Pathway: Reduction of the Nitro Group

The most fundamental and widely utilized transformation of 2-Nitro-5-isopropylbenzotrifluoride is the reduction of its nitro group to a primary amine, yielding this compound. This aniline is a versatile precursor for further molecular elaboration. The reduction of aromatic nitro compounds is a well-established industrial process, with several reliable methods available.[1]

The choice of reduction methodology is critical and depends on factors such as substrate tolerance to reaction conditions (e.g., pH, temperature), desired chemoselectivity, and scalability.

Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation is a preferred industrial method due to its high efficiency, clean work-up, and favorable atom economy. The reaction proceeds by the transfer of hydrogen atoms from the catalyst surface to the nitro group.

Caption: Catalytic hydrogenation pathway for nitro group reduction.

The reaction typically involves heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel.[1] The process sequentially reduces the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[2] The hydroxylamine intermediate is rarely isolated under these conditions.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on standard procedures for the hydrogenation of nitroarenes.[3][4]

Reagents & Equipment:

-

2-Nitro-5-isopropylbenzotrifluoride (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (1-5 mol%)

-

Methanol or Ethanol (Solvent)

-

Hydrogenation vessel (e.g., Parr hydrogenator)

-

Hydrogen gas source

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: To the vessel, add the solvent (e.g., methanol, ~10-20 mL per gram of substrate). Add the 2-Nitro-5-isopropylbenzotrifluoride.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst under the inert atmosphere. Note: Pd/C can be pyrophoric, especially after use. Handle with care.

-

Sealing and Purging: Seal the vessel and purge the system multiple times with hydrogen gas to remove all air.

-

Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-10 atm).[3] Begin vigorous stirring. The reaction is typically exothermic; temperature control may be necessary for large-scale reactions.

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or GC-MS analysis of an aliquot.

-

Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the solvent.

-

Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which can be purified further by distillation or recrystallization if necessary.

| Parameter | Typical Value | Rationale |

| Catalyst | 10% Pd/C | High activity and selectivity for nitro group reduction.[1] |

| Solvent | Methanol, Ethanol | Good solubility for the substrate and intermediate; inert under hydrogenation conditions. |

| H₂ Pressure | 3-10 atm | Sufficient to ensure a high rate of reaction without requiring specialized high-pressure equipment.[3] |

| Temperature | 25-50 °C | The reaction is often sufficiently rapid at room temperature. Gentle heating can accelerate it. |

Nucleophilic Aromatic Substitution (SNAr) Considerations

While 2-Nitro-5-isopropylbenzotrifluoride itself lacks a suitable leaving group for a standard SNAr reaction, its halogenated analogues are prime candidates. The principles of SNAr are highly relevant to understanding the chemistry of this compound class. For an SNAr reaction to occur, two main conditions must be met: the aromatic ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group (typically a halide) on the ring.[5]

The nitro group is a powerful activating group, capable of stabilizing the negative charge of the intermediate Meisenheimer complex through resonance, especially when positioned ortho or para to the leaving group.[5][6][7]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

For example, the commercial synthesis of the herbicide trifluralin involves the reaction of 4-Chloro-3,5-dinitrobenzotrifluoride with di-n-propylamine.[8] This is a classic SNAr reaction where two nitro groups activate the ring for displacement of the chloride. A hypothetical analogue, such as 2-Nitro-4-chloro-5-isopropylbenzotrifluoride, would be expected to undergo similar SNAr reactions, with the nucleophile displacing the chlorine atom. The addition of the nucleophile is generally the slow, rate-limiting step of the reaction.[7]

Subsequent Transformations of this compound

The true synthetic value of the initial reduction is realized in the diverse reactions of the resulting aniline. The amino group can be readily transformed into a wide array of other functional groups, making it a versatile synthetic handle.

Diazotization and Sandmeyer Reactions

One of the most powerful applications of aromatic amines is their conversion to diazonium salts, which are highly useful intermediates. This is achieved by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid).

The resulting diazonium salt can then undergo a variety of substitution reactions (e.g., Sandmeyer reactions) to introduce halogens, cyano, or hydroxyl groups, often with the aid of a copper(I) catalyst. A relevant example is the synthesis of 2-bromo-5-nitrobenzotrifluoride from the corresponding amine, which proceeds via a low-temperature bromination reaction involving diazotization.[9]

Caption: Synthetic pathways from aniline via a diazonium salt intermediate.

These transformations dramatically expand the range of accessible derivatives from the original 2-Nitro-5-isopropylbenzotrifluoride starting material, enabling the synthesis of diverse compound libraries for drug discovery and agrochemical development.

Conclusion

2-Nitro-5-isopropylbenzotrifluoride serves as a pivotal intermediate, primarily through the robust and high-yielding reduction of its nitro group to form this compound. This transformation, achievable through scalable methods like catalytic hydrogenation, unlocks a wealth of subsequent chemical modifications. Understanding the electronic factors that govern the reactivity of this molecule—namely, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups—is key to exploiting its synthetic potential. The principles of nucleophilic aromatic substitution and the versatility of diazonium salt chemistry further underscore the strategic value of this compound and its derivatives in modern organic synthesis.

References

-

Esteves, M. A., et al. (2010). Synthesis and biological evaluation of trifluralin analogues as antileishmanial agents. Bioorganic & Medicinal Chemistry, 18(1), 274–281. Available at: [Link]